REACTION_CXSMILES
|
[C:1]1([CH:7]([NH:12][C:13]([NH:15][CH2:16][CH2:17]Cl)=[O:14])[C:8]([F:11])([F:10])[F:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C>O>[F:9][C:8]([F:11])([F:10])[CH:7]([NH:12][C:13]1[O:14][CH2:17][CH2:16][N:15]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
N-(α-phenyl trifluoroethyl) N'-(β-Chloroethyl) Urea
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(F)(F)F)NC(=O)NCCCl
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under stirring for 30 mn
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the whole mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
to revert to about 20°
|
Type
|
CUSTOM
|
Details
|
the precipitate is separated which
|
Type
|
CUSTOM
|
Details
|
is dried
|
Type
|
WASH
|
Details
|
washed with water until the washings
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried under vacuum--6.3 g 2-[α-(trifluoromethyl) benzylamino] oxazoline
|
Type
|
CUSTOM
|
Details
|
are obtained i.e. a yield of 95%
|
Type
|
CUSTOM
|
Details
|
For analytical purpose the compound is recrystallized from isopropanol with a yield of 73%
|
Name
|
|
Type
|
|
Smiles
|
FC(C(C1=CC=CC=C1)NC=1OCCN1)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |